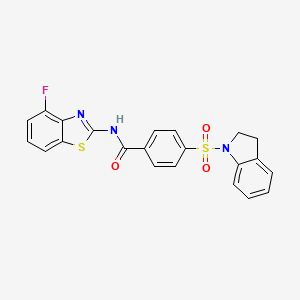![molecular formula C17H14ClN3O3S2 B6519432 3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide CAS No. 903250-55-5](/img/structure/B6519432.png)
3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide, also known as CPT-11, is an important chemical compound that has been widely studied for its various applications in the scientific research field. CPT-11 is a prodrug of the active metabolite SN-38, and is used as an antineoplastic agent in the treatment of certain types of cancer. In addition to its use in cancer treatments, CPT-11 has also been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
作用机制
3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide is a prodrug of the active metabolite SN-38, which is an inhibitor of topoisomerase I. Topoisomerase I is an enzyme that is responsible for the unwinding of DNA strands during replication and transcription. SN-38 binds to the active site of topoisomerase I, preventing the enzyme from unwinding the DNA strands and thus inhibiting DNA replication and transcription.
Biochemical and Physiological Effects
3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide has been studied for its various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by blocking their ability to replicate and transcribe DNA. In addition, 3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide has been shown to reduce inflammation, improve the effectiveness of chemotherapy, and reduce the side effects of chemotherapy. It has also been shown to reduce the risk of developing certain types of cancer, and to reduce the risk of metastasis.
实验室实验的优点和局限性
3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be purified by recrystallization. Additionally, its mechanism of action is well understood, and it has been studied extensively for its biochemical and physiological effects. However, 3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide can be toxic at higher doses, and may cause side effects such as nausea and vomiting.
未来方向
There are several potential future directions for further research on 3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide. One potential direction is to explore its potential applications in the treatment of other types of cancer, such as lung, breast, and colorectal cancer. Additionally, further research could be done to study the effects of 3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide on drug metabolism, and to explore its potential as a drug delivery system. Further research could also be done to explore the potential of 3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide as an anti-inflammatory agent, and to study its effects on the immune system. Finally, further research could be done to explore the potential of 3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide as an adjuvant to chemotherapy, and to study its effects on the side effects of chemotherapy.
合成方法
3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide can be synthesized from 4-chlorobenzenesulfonyl chloride and 4-pyridin-3-yl-1,3-thiazol-2-yl propanamide. The synthesis starts with the reaction of 4-chlorobenzenesulfonyl chloride and 4-pyridin-3-yl-1,3-thiazol-2-yl propanamide in the presence of a base such as sodium hydroxide, followed by a cyclization reaction with a strong acid such as sulfuric acid. The product of the reaction is then purified by recrystallization.
科学研究应用
3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide has been studied extensively for its applications in the scientific research field. It has been used in a variety of experiments, such as in the study of the mechanism of action of drugs, the study of biochemical and physiological effects, and the study of drug metabolism. 3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide has also been used in the study of drug delivery systems, and in the development of new drugs.
属性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S2/c18-13-3-5-14(6-4-13)26(23,24)9-7-16(22)21-17-20-15(11-25-17)12-2-1-8-19-10-12/h1-6,8,10-11H,7,9H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIBIUIBOIENQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2H-1,3-benzodioxol-5-yl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea](/img/structure/B6519349.png)
![N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methoxybenzamide](/img/structure/B6519352.png)
![N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,6-difluorobenzamide](/img/structure/B6519359.png)
![N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-cyclopentylacetamide](/img/structure/B6519363.png)
![N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,5-dimethylbenzamide](/img/structure/B6519364.png)
![N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,4-difluorobenzamide](/img/structure/B6519370.png)
![N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B6519373.png)

![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B6519396.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6519403.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6519407.png)
![3-(benzenesulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6519412.png)
![2,3-dimethoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519420.png)
![2,3-dimethoxy-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6519422.png)